Siramesine Fumarate Salt
Overview
Description
Siramesine fumarate is a small molecule drug that acts as a sigma receptor agonist, specifically targeting the sigma-2 receptor subtype. It was initially developed by H. Lundbeck A/S for the treatment of anxiety and depression. its development was discontinued after clinical trials showed a lack of efficacy in humans . Despite this, siramesine fumarate has shown potential in various scientific research applications, particularly in the fields of oncology and neuroscience .
Mechanism of Action
Target of Action
Siramesine Fumarate Salt primarily targets the σ2 receptor . The σ2 receptor is a subtype of the sigma receptor, which is involved in various cellular processes, including cell proliferation and differentiation, and the modulation of neurotransmission .
Mode of Action
Siramesine is a blood-brain barrier penetrant , selective and potent σ2 receptor agonist . It interacts with its target, the σ2 receptor, and exhibits potent and very long-lasting anxiolytic effects . Additionally, siramesine is a lysosome-destabilizing agent that causes lysosomal cell death in various immortalized and cancer cell lines .
Biochemical Pathways
Siramesine’s interaction with the σ2 receptor and its lysosome-destabilizing activity affect several biochemical pathways. This lysosomotropic agent stimulates mitochondrial membrane potential (MMP) reduction and the production of reactive oxygen species (ROS) . It also disrupts the degradation of autophagy substrates, providing a potential mechanism for its action on glucose uptake .
Pharmacokinetics
It is known that the compound is soluble in dmso , which could potentially enhance its bioavailability.
Result of Action
The molecular and cellular effects of Siramesine’s action include the destabilization of lysosomes and mitochondria, leading to cell death . In cancer cells, this can result in the induction of ferroptosis . Moreover, Siramesine has been shown to produce anxiolytic effects without inducing sedation or impairing motor coordination .
Action Environment
Given that siramesine is a blood-brain barrier penetrant , it can be inferred that its action and efficacy may be influenced by factors such as the integrity of the blood-brain barrier and the physiological environment of the brain.
Biochemical Analysis
Biochemical Properties
Siramesine Fumarate Salt interacts with sigma-2 receptors, a class of proteins that are involved in lipid transport and cell proliferation . The interaction between this compound and sigma-2 receptors is characterized by high affinity and selectivity .
Cellular Effects
This compound has profound effects on cellular processes. It influences cell function by destabilizing lysosomes, leading to lysosomal cell death . This effect is particularly pronounced in immortalized and cancer cell lines .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to sigma-2 receptors . This binding interaction triggers a cascade of events that ultimately lead to the destabilization of lysosomes and induction of cell death .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to be potent and long-lasting
Dosage Effects in Animal Models
The effects of this compound in animal models vary with dosage. While specific dosage effects are not mentioned in the available literature, it is known that this compound exhibits potent anxiolytic effects in rodents .
Preparation Methods
The synthesis of siramesine fumarate involves several steps, starting with the preparation of the core structure, which includes a spiro[2-benzofuran-1,4’-piperidine] moiety. The synthetic route typically involves the following steps:
Formation of the indole derivative: This step involves the reaction of 4-fluorophenylhydrazine with an appropriate ketone to form the indole ring.
Attachment of the butyl chain: The indole derivative is then reacted with a butyl halide to introduce the butyl chain.
Formation of the spiro compound: The butylated indole is then reacted with a benzofuran derivative to form the spiro compound.
Formation of the fumarate salt: Finally, the spiro compound is reacted with fumaric acid to form the fumarate salt.
Chemical Reactions Analysis
Siramesine fumarate undergoes several types of chemical reactions, including:
Oxidation: Siramesine can undergo oxidation reactions, particularly at the indole ring, leading to the formation of various oxidized products.
Reduction: Reduction reactions can occur at the carbonyl groups present in the molecule.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Oncology: Siramesine has shown promising anticancer properties. It induces lysosomal membrane permeabilization, leading to cell death in cancer cells.
Neuroscience: Siramesine is a potent sigma-2 receptor agonist and has been studied for its anxiolytic and antidepressant effects in animal models.
Antifungal Activity: Recent studies have identified siramesine as a novel antifungal agent, effective against Candida species and biofilm formation.
Comparison with Similar Compounds
Siramesine fumarate is unique in its high selectivity for sigma-2 receptors. Similar compounds include:
Haloperidol: A sigma receptor ligand with less selectivity for sigma-2 receptors.
Clemastine fumarate: Another sigma receptor ligand with different pharmacological properties.
FTY720: A compound with lysosome-destabilizing properties similar to siramesine.
Compared to these compounds, siramesine’s high selectivity for sigma-2 receptors and its potent lysosome-destabilizing effects make it a unique and valuable compound for research in oncology and neuroscience.
Properties
IUPAC Name |
(E)-but-2-enedioic acid;1'-[4-[1-(4-fluorophenyl)indol-3-yl]butyl]spiro[1H-2-benzofuran-3,4'-piperidine] | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H31FN2O.C4H4O4/c31-25-12-14-26(15-13-25)33-21-23(27-9-2-4-11-29(27)33)7-5-6-18-32-19-16-30(17-20-32)28-10-3-1-8-24(28)22-34-30;5-3(6)1-2-4(7)8/h1-4,8-15,21H,5-7,16-20,22H2;1-2H,(H,5,6)(H,7,8)/b;2-1+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VONJQLKJOYOVBE-WLHGVMLRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12C3=CC=CC=C3CO2)CCCCC4=CN(C5=CC=CC=C54)C6=CC=C(C=C6)F.C(=CC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC12C3=CC=CC=C3CO2)CCCCC4=CN(C5=CC=CC=C54)C6=CC=C(C=C6)F.C(=C/C(=O)O)\C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H35FN2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
570.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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